molecular formula C12H15Cl2N B15074742 N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride CAS No. 946-59-8

N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride

Cat. No.: B15074742
CAS No.: 946-59-8
M. Wt: 244.16 g/mol
InChI Key: QOGKFPJUGNNWFR-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride is a chemical compound with the molecular formula C12H15Cl2N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride typically involves the reaction of benzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(2-chloroethyl)amine hydrochloride: A similar compound with a slightly different structure.

    Bis(2-chloroethyl)amine hydrochloride: Another related compound with two chloroethyl groups.

    N-(2-Chloroethyl)dibenzylamine hydrochloride: A compound with two benzyl groups and one chloroethyl group.

Uniqueness

N-benzyl-N-(2-chloroethyl)-2-propyn-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

946-59-8

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

N-benzyl-N-(2-chloroethyl)prop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C12H14ClN.ClH/c1-2-9-14(10-8-13)11-12-6-4-3-5-7-12;/h1,3-7H,8-11H2;1H

InChI Key

QOGKFPJUGNNWFR-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CCCl)CC1=CC=CC=C1.Cl

Origin of Product

United States

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